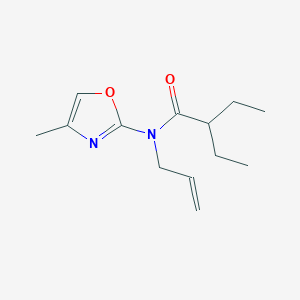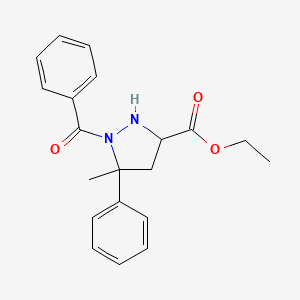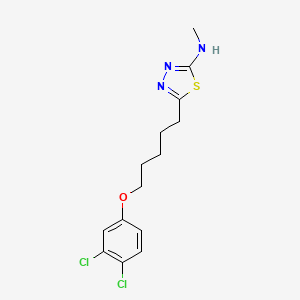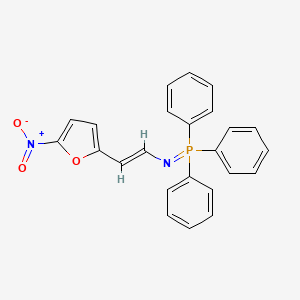
7-Chloro-8-dodecylamino-5,6-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-dodecylamino-5,6-quinolinedione is a synthetic organic compound with the molecular formula C21H29ClN2O2 It belongs to the quinolinedione family, characterized by a quinoline core with two ketone groups at positions 5 and 6, a chlorine atom at position 7, and a dodecylamino group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, often 5,6-quinolinedione.
Amination: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated quinolinedione with dodecylamine under basic conditions, often using a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-dodecylamino-5,6-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinediones depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-dodecylamino-5,6-quinolinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-dodecylamino-5,6-quinolinedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cell death. The dodecylamino group enhances its lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5,6-quinolinedione: Lacks the dodecylamino group, making it less lipophilic.
8-Dodecylamino-5,6-quinolinedione: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
7-Chloro-8-amino-5,6-quinolinedione: Has a shorter amino group, affecting its cellular uptake and interaction.
Uniqueness
7-Chloro-8-dodecylamino-5,6-quinolinedione is unique due to the combination of the chlorine atom and the long dodecylamino chain, which confer specific chemical and biological properties. This combination enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
| 25943-50-4 | |
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-chloro-8-(dodecylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-17(22)21(26)20(25)16-13-12-15-23-18(16)19/h12-13,15,24H,2-11,14H2,1H3 |
InChI Key |
ZDZLKMLYWBLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)




